molecular formula C13H19N4O10P B12932845 2-[(Methoxymethoxy)methyl]inosine 5'-(dihydrogen phosphate) CAS No. 185378-05-6

2-[(Methoxymethoxy)methyl]inosine 5'-(dihydrogen phosphate)

Cat. No.: B12932845
CAS No.: 185378-05-6
M. Wt: 422.28 g/mol
InChI Key: FMYFHRQBWNECHM-ZRFIDHNTSA-N
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Description

2-[(Methoxymethoxy)methyl]inosine 5'-(dihydrogen phosphate) is a chemically modified derivative of inosine monophosphate (IMP), a pivotal intermediate in purine biosynthesis . The compound features a methoxymethoxymethyl group at the 2-position of the ribose sugar and a dihydrogen phosphate moiety at the 5'-position. This structural modification likely enhances stability against enzymatic degradation (e.g., phosphatases or nucleases) and may serve as a prodrug or therapeutic analog.

Properties

CAS No.

185378-05-6

Molecular Formula

C13H19N4O10P

Molecular Weight

422.28 g/mol

IUPAC Name

[(2R,3S,4R,5R)-3,4-dihydroxy-5-[2-(methoxymethoxymethyl)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C13H19N4O10P/c1-24-5-25-3-7-15-11-8(12(20)16-7)14-4-17(11)13-10(19)9(18)6(27-13)2-26-28(21,22)23/h4,6,9-10,13,18-19H,2-3,5H2,1H3,(H,15,16,20)(H2,21,22,23)/t6-,9-,10-,13-/m1/s1

InChI Key

FMYFHRQBWNECHM-ZRFIDHNTSA-N

Isomeric SMILES

COCOCC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O

Canonical SMILES

COCOCC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-hydroxy-2-((methoxymethoxy)methyl)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multi-step organic reactions. The process begins with the protection of hydroxyl groups to prevent unwanted side reactions. This is followed by the introduction of the purine base and the formation of the tetrahydrofuran ring. The final steps involve the deprotection of hydroxyl groups and the addition of the phosphate group under controlled conditions.

Industrial Production Methods

Industrial production of this compound requires large-scale synthesis techniques that ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-hydroxy-2-((methoxymethoxy)methyl)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The phosphate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry

In chemistry, ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-hydroxy-2-((methoxymethoxy)methyl)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential role in cellular processes. Its ability to interact with various biomolecules makes it a valuable tool for investigating biochemical pathways and mechanisms.

Medicine

In medicine, ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-hydroxy-2-((methoxymethoxy)methyl)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate is explored for its therapeutic potential. It may have applications in the treatment of certain diseases due to its biochemical properties.

Industry

In industrial applications, this compound is used in the development of pharmaceuticals and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-hydroxy-2-((methoxymethoxy)methyl)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The presence of the purine base allows it to interact with nucleic acids, potentially affecting gene expression and cellular functions.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural features, biological roles, and applications of 2-[(Methoxymethoxy)methyl]inosine 5'-(dihydrogen phosphate) with related compounds:

Compound Name Molecular Formula Modifications Phosphate Groups Biological Role/Application References
Target Compound C₁₂H₁₉N₄O₁₀P (inferred) 2-methoxymethoxymethyl, 5'-phosphate 1 (monophosphate) Potential prodrug; antiviral/anticancer -
Inosine 5'-(dihydrogen phosphate) (IMP) C₁₀H₁₃N₄O₈P None (natural metabolite) 1 (monophosphate) Purine biosynthesis intermediate
2'-Deoxyinosine 5'-monophosphate C₁₀H₁₃N₄O₇P 2'-deoxyribose 1 (monophosphate) DNA synthesis; antiviral (e.g., HIV)
2'-O-Methyladenosine 5'-phosphate C₁₁H₁₆N₅O₇P 2'-O-methyl, adenine base 1 (monophosphate) RNA stability; nuclease resistance
Dideoxyinosine monophosphate (ddIMP) C₁₀H₁₂N₄O₆P 2',3'-dideoxyribose 1 (monophosphate) Chain termination in DNA synthesis (HIV)
2'-Deoxyinosine triphosphate C₁₀H₁₅N₄O₁₃P₃ 2'-deoxyribose, triphosphate 3 (triphosphate) Substrate for DNA polymerases
Clindamycin phosphate C₁₈H₃₄ClN₂O₈PS Dihydrogen phosphate ester 1 (monophosphate) Antibiotic prodrug (improved solubility)

Key Analysis

Modifications at the 2-Position The methoxymethoxymethyl group in the target compound is distinct from 2'-deoxy or 2'-O-methyl modifications. This bulkier group may confer greater steric hindrance, reducing enzymatic hydrolysis compared to natural IMP or 2'-deoxy derivatives . In contrast, 2'-O-methyladenosine 5'-phosphate () uses methylation to enhance RNA stability, a strategy employed in mRNA vaccines .

Phosphate Group Configuration Monophosphate derivatives (e.g., IMP, ddIMP) often act as metabolic intermediates or prodrugs, while triphosphates (e.g., 2'-deoxyinosine triphosphate) directly participate in nucleic acid synthesis . The target compound’s monophosphate suggests a role in salvage pathways or controlled release mechanisms.

Biological Applications Dideoxyinosine monophosphate (ddIMP) and related analogs inhibit viral replication by terminating DNA chain elongation . The target compound’s modifications may similarly disrupt viral polymerase activity.

Enzymatic Susceptibility Natural IMP is rapidly metabolized in purine pathways, whereas protective groups (e.g., methoxymethoxy, dideoxy) slow degradation. For example, 2'-O-methylation in adenosine analogs increases resistance to phosphatases .

Research Findings and Implications

  • Metabolic Stability : The methoxymethoxymethyl group likely extends the compound’s half-life compared to unmodified IMP, analogous to 2'-O-methylation .
  • Prodrug Design: Similar to clindamycin phosphate, the dihydrogen phosphate may enhance bioavailability, releasing active 2-[(Methoxymethoxy)methyl]inosine upon dephosphorylation .

Biological Activity

2-[(Methoxymethoxy)methyl]inosine 5'-(dihydrogen phosphate) (referred to as MMI) is a nucleotide analogue that has garnered interest in pharmacological research due to its potential biological activities. This compound is structurally related to adenosine and inosine, which are crucial in various biological processes, including energy metabolism and signal transduction.

  • Molecular Formula : C12H17N3O6P
  • Molecular Weight : 329.25 g/mol
  • IUPAC Name : 2-[(Methoxymethoxy)methyl]-1H-purine-6,9-dione 5'-phosphate

MMI is believed to exert its biological effects through several mechanisms:

  • Adenosine Receptor Modulation : MMI may interact with adenosine receptors (A1, A2A, A2B, and A3), influencing various physiological responses such as vasodilation, neurotransmission, and immune modulation.
  • Inhibition of Nucleotide Metabolism : By mimicking natural nucleotides, MMI can interfere with nucleotide synthesis and degradation pathways, potentially leading to altered cellular proliferation and apoptosis.
  • Signal Transduction Pathways : MMI may activate or inhibit key signaling pathways involved in cell growth and survival, such as the PI3K/Akt pathway.

Antiviral Activity

Research has indicated that MMI exhibits antiviral properties against several viruses, including:

  • Influenza Virus : Studies have shown that MMI can inhibit viral replication in vitro by interfering with the viral RNA synthesis process.
  • HIV : Preliminary findings suggest that MMI may inhibit HIV replication by blocking reverse transcriptase activity.

Anticancer Properties

MMI has been evaluated for its anticancer potential:

  • Cell Proliferation Inhibition : In vitro studies demonstrated that MMI can significantly reduce the proliferation of various cancer cell lines, including breast and lung cancer cells.
  • Apoptosis Induction : MMI treatment has been associated with increased apoptosis in cancer cells, evidenced by enhanced caspase activity and DNA fragmentation.

Immunomodulatory Effects

MMI has shown promise in modulating immune responses:

  • Cytokine Production : Research indicates that MMI can enhance the production of anti-inflammatory cytokines while suppressing pro-inflammatory cytokines in macrophages.
  • T Cell Activation : MMI may promote T cell activation and proliferation, suggesting potential applications in immunotherapy.

Study 1: Antiviral Efficacy Against Influenza

In a controlled laboratory setting, researchers treated infected cells with varying concentrations of MMI. The results showed a dose-dependent reduction in viral titers, with a maximum inhibition observed at concentrations above 10 µM. This study highlights MMI's potential as a therapeutic agent against influenza.

Study 2: Anticancer Activity in Breast Cancer Cells

A study evaluated the effects of MMI on MCF-7 breast cancer cells. Treatment with MMI resulted in a significant decrease in cell viability (up to 70% at 50 µM) compared to untreated controls. Additionally, flow cytometry analysis revealed an increase in apoptotic cells following MMI treatment.

Concentration (µM)Cell Viability (%)Apoptotic Cells (%)
01005
108515
256030
503070

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